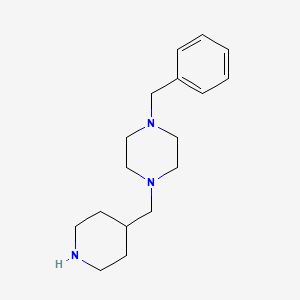
1-Benzyl-4-(piperidin-4-ylmethyl)piperazine
Descripción general
Descripción
The compound "1-Benzyl-4-(piperidin-4-ylmethyl)piperazine" is a derivative of piperazine, which is a chemical structure commonly found in various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their diverse biological activities, including anti-acetylcholinesterase, antimicrobial, and potential antihypertensive effects .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the treatment of substituted benzhydryl chlorides with piperazine followed by various functionalization reactions such as N-sulfonation or reductive amination . For instance, compound 21, a potent inhibitor of acetylcholinesterase, was synthesized through a series of steps that introduced a benzylsulfonyl moiety and a methylamino group to the piperazine structure . Similarly, the synthesis of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine involved the reaction of 1-benzhydryl piperazine with a sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. The geometry around substituent atoms such as nitrogen or sulfur is often distorted tetrahedral . X-ray crystallography has been used to determine the precise structure of these compounds, revealing details such as bond lengths, angles, and conformational preferences .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of a benzotriazole moiety in some piperazine derivatives contributes to their affinity for 5-HT1A and 5-HT2 receptors, indicating that these structures can interact with biological targets through non-covalent interactions . The introduction of different substituents can significantly alter the biological activity of these compounds, as seen in the structure-activity relationship studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetic profile and its suitability as a drug candidate. For example, the introduction of a bulky substituent in the para position of the benzamide group can lead to an increase in anti-acetylcholinesterase activity . The crystal structures of these compounds provide insights into their intermolecular interactions, which can be dominated by dispersion forces in the absence of classical hydrogen bonds .
Aplicaciones Científicas De Investigación
Metabolic Pathways in Antidepressants
1-Benzyl-4-(piperidin-4-ylmethyl)piperazine derivatives, such as Lu AA21004, have been investigated for their metabolism in the context of antidepressant drugs. These compounds undergo various oxidative processes, including hydroxylation and N-oxidation, primarily mediated by enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Piperazine Derivatives as α1-AR Antagonists
Derivatives of this compound have been designed and evaluated for their potential as α1-AR (alpha-1 adrenergic receptor) antagonists. These compounds show promise in this domain, suggesting potential therapeutic applications in conditions mediated by α1-AR (Li et al., 2008).
Potential in Atypical Antipsychotics
Research has explored the use of this compound compounds in developing atypical antipsychotics. These studies focus on synthesizing and modifying piperazine and piperidine derivatives to enhance their pharmacological potency and bioavailability, indicating their potential in treating psychotic disorders (Bolós et al., 1996).
Anti-Acetylcholinesterase Activity
Certain derivatives of this compound have been synthesized for their anti-acetylcholinesterase activity, which is significant in the context of treating conditions like Alzheimer's disease. Alterations in the benzamide moiety of these compounds have shown to dramatically enhance their activity (Sugimoto et al., 1990).
Dopamine Receptor Affinity
Synthesis and evaluation of compounds such as 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine have demonstrated their potential as dopamine receptor ligands. These findings are crucial for understanding and potentially treating disorders related to dopamine dysregulation (Guca, 2014).
Antidiabetic Properties
Research into this compound derivatives has also indicated their potential in managing diabetes. Compounds like PMS 812 have shown potent antidiabetic effects in animal models, primarily mediated by increased insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Sigma-1 Receptor Ligands
N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, a class of this compound derivatives, have been identified as highly potent and selective sigma-1 receptor ligands. These compounds have significant implications in central nervous system disorders and have been considered for the development of imaging techniques like positron emission tomography (Moussa et al., 2010).
Tyrosine Kinase Inhibitor Metabolism
In the context of cancer treatment, compounds like 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib) have been studied. These are novel antineoplastic tyrosine kinase inhibitors whose metabolism in humans involves processes like N-demethylation and amide hydrolysis (Gong et al., 2010).
Organotin(IV) Compounds in Cancer Therapy
Organotin(IV) derivatives of this compound, such as R3SnL and R2SnLCl, have been synthesized and characterized, showing significant antibacterial, antifungal, and cytotoxic activity against cancer cells, indicating their potential in cancer therapy (Shaheen et al., 2018).
HIV-1 Entry Inhibitors
1,4-Disubstituted piperidine/piperazine derivatives, including N-(4-Fluoro-benzyl)piperazine analogs, have been synthesized and shown to be potent inhibitors of HIV-1 entry, demonstrating their potential as anti-HIV therapies (Dong et al., 2012).
Safety and Hazards
“1-Benzyl-4-(piperidin-4-ylmethyl)piperazine” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-benzyl-4-(piperidin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-5,17-18H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKLYRBVTHFMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



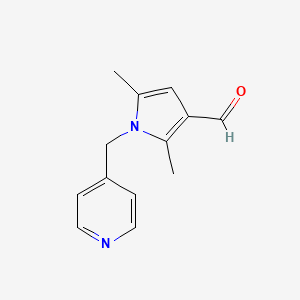
![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)
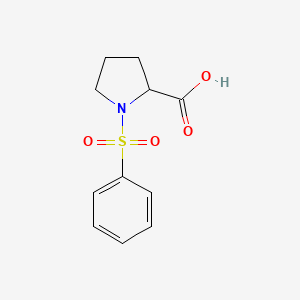
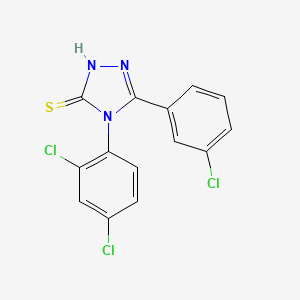
![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
![(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid](/img/structure/B3038672.png)
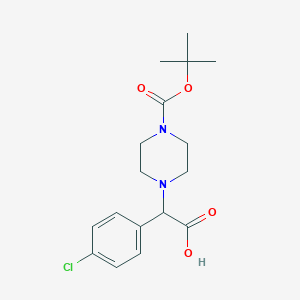
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)
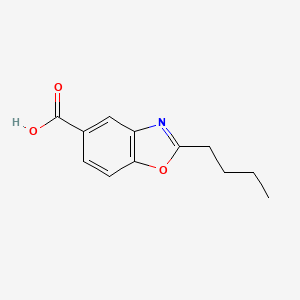
![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)
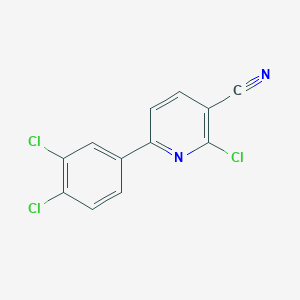
![(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3038682.png)
![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B3038684.png)
